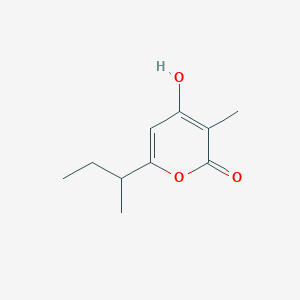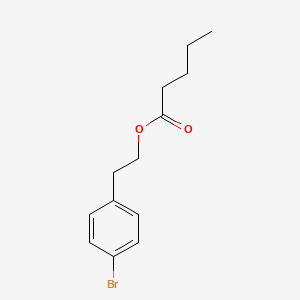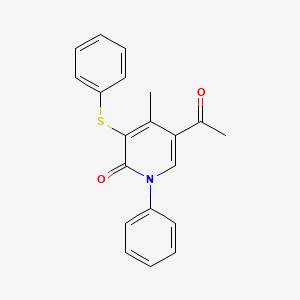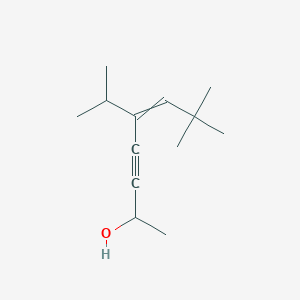
N-(azidomethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azidomethyl)benzamide: is an organic compound with the molecular formula C8H8N4O. It is a derivative of benzamide, where the amide nitrogen is substituted with an azidomethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(azidomethyl)benzamide typically involves the nucleophilic substitution of a suitable precursor with sodium azide (NaN3). One common method is the reaction of benzamide with chloromethyl azide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring safety protocols due to the potentially hazardous nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions: N-(azidomethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO at elevated temperatures.
Cycloaddition: Copper(I) catalysts in organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
Chemistry: N-(azidomethyl)benzamide is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. These triazoles are valuable in the development of pharmaceuticals and materials science .
Biology and Medicine: Triazoles formed from this compound are explored for their biological activities, including antimicrobial and anticancer properties .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable triazole linkages makes it valuable in creating cross-linked polymer networks .
Mécanisme D'action
The mechanism of action of N-(azidomethyl)benzamide and its derivatives often involves the formation of triazoles through cycloaddition reactions. These triazoles can interact with biological targets, such as enzymes and receptors, leading to various biological effects. For example, triazoles can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
- N-(azidomethyl)benzamide
- N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]
- N-(4-chlorobenzyl)-N-(4-substituted phenyl)benzamide/nicotinamide/cinnamamide derivatives
Uniqueness: this compound is unique due to its specific azidomethyl substitution, which imparts distinct reactivity and versatility in forming triazoles. This makes it particularly valuable in click chemistry and the synthesis of complex molecules. Its derivatives also exhibit unique biological activities, making it a compound of interest in medicinal chemistry .
Propriétés
Numéro CAS |
911372-19-5 |
|---|---|
Formule moléculaire |
C8H8N4O |
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
N-(azidomethyl)benzamide |
InChI |
InChI=1S/C8H8N4O/c9-12-11-6-10-8(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
Clé InChI |
MWVRFSVUIVYZKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid](/img/structure/B15171532.png)





![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)

![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
